molecular formula C23H44O2 B12658255 Isoicosyl acrylate CAS No. 93858-12-9

Isoicosyl acrylate

Cat. No.: B12658255
CAS No.: 93858-12-9
M. Wt: 352.6 g/mol
InChI Key: JWGFUZXFJMCXON-UHFFFAOYSA-N
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Description

Isoicosyl acrylate (C${23}$H${44}$O$_2$) is a long-chain alkyl acrylate ester with a molecular weight of 352.6 g/mol. It is characterized by its 20-carbon branched alkyl group (eicosyl), contributing to high hydrophobicity and low volatility. Key identifiers include CAS RN 48076-38-6, EINECS 256-350-1, and ChemSpider ID 142345 . The compound is primarily used in polymer synthesis to enhance flexibility, abrasion resistance, and weatherability in coatings, adhesives, and specialty materials. Its extended alkyl chain reduces reactivity compared to shorter-chain acrylates, favoring applications requiring durability and environmental stability .

Properties

CAS No.

93858-12-9

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

18-methylnonadecyl prop-2-enoate

InChI

InChI=1S/C23H44O2/c1-4-23(24)25-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3

InChI Key

JWGFUZXFJMCXON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoicosyl acrylate can be synthesized through the esterification of acrylic acid with isoicosyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with isoicosyl alcohol in the presence of a catalyst, with the reaction mixture continuously fed into a reactor. The continuous flow process allows for better control of reaction conditions, higher yields, and reduced production costs. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Polymerization Reactions

Isodecyl acrylate undergoes free radical polymerization under heat, light, or with initiators. Key mechanisms include:

Thermal Self-Initiation

  • Mechanism : Occurs via a three-step process:

    • Formation of a singlet diradical from two monomer molecules.

    • Intersystem crossing to a triplet diradical.

    • Reaction with a third monomer to form monoradicals .

  • Conditions : Temperatures above 160°C .

  • Kinetics : The second step (intersystem crossing) is rate-limiting .

Catalytic Polymerization

  • Initiators : Iron oxide nanoparticles (IONPs) or catechol-derived reactive oxygen species (ROS) like hydroxyl radicals (- OH) can trigger polymerization .

  • Applications : Forms hydrogels or bilayer structures when copolymerized with other monomers .

Polymerization Method Conditions Key Features
Thermal self-initiation>160°C, no initiatorRate-limited by intersystem crossing
ROS-mediatedIONPs, catecholIn situ hydrogel formation
UV-initiatedPhotoinitiator (e.g., ethylbenzoin)Faster curing (acrylates)

Reactions with Acids and Bases

As an ester, isodecyl acrylate reacts with acids and bases:

  • Acid hydrolysis : Liberates heat, alcohol, and acid .

  • Strong oxidizing acids : May cause vigorous exothermic reactions .

  • Alkali metals/hydrides : Generate flammable hydrogen gas .

Transesterification Catalysis

Efficient synthesis of (meth)acrylate esters via transesterification using eco-friendly catalysts:

  • Catalysts : Sterically bulky sodium or magnesium aryloxides .

  • Conditions : Room temperature (25°C), high chemoselectivity .

  • Applications : Industrial production of coatings, adhesives, and plastics .

Storage and Stability Considerations

  • Stabilization : Requires oxygen and stabilizers (e.g., inhibitors) to prevent premature polymerization .

  • Temperature : Must be stored ≤35°C to maintain stability .

  • Storage materials : Stainless steel preferred; carbon steel may require rust prevention .

Storage Parameter Requirement Rationale
Oxygen presenceMandatoryStabilizer function
Temperature≤35°CPrevents polymerization
Container materialStainless steel (preferred)Minimizes rust/contamination

Addition Reactions and Copolymerization

Isodecyl acrylate participates in addition reactions with organic/inorganic compounds . Copolymerization with other monomers (e.g., acrylamide, cationic monomers) is common:

  • Hydrophobicity : Long alkyl chain enhances water resistance in copolymers .

  • Reactivity : High reactivity due to acrylate functionality .

Biodegradation Pathways

Acrylic polymers derived from isodecyl acrylate are recalcitrant due to their C-C backbone. Biodegradation involves:

  • Enzymatic cleavage : Cytochrome P450 enzymes (CytP450) oxidize the backbone .

  • Microbial communities : Utilize alkane monooxygenases and β-oxidation pathways .

Scientific Research Applications

Isoicosyl acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, adhesion, and resistance to environmental factors.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of pressure-sensitive adhesives for medical tapes and bandages.

    Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of isoicosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The long carbon chain of this compound contributes to its flexibility and adhesive properties. During polymerization, free radicals generated by initiators react with the acrylate groups, leading to the formation of polymer chains. These chains can further cross-link, resulting in a three-dimensional network with enhanced mechanical properties.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Branching : this compound’s long chain enhances hydrophobicity and reduces crystallinity in polymers compared to shorter acrylates like n-butyl or isodecyl .
  • Cyclic vs. Linear : Isobornyl acrylate’s rigid bicyclic structure increases glass transition temperature (Tg) in polymers, unlike flexible long-chain acrylates .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Concerns
This compound Limited data; low volatility reduces inhalation risk Potential bioaccumulation due to persistence
Isodecyl acrylate EPA EPI Suite predicts moderate biodegradability Low acute aquatic toxicity
n-Butyl acrylate IDLH 113 ppm (high inhalation hazard) Volatile organic compound (VOC) emissions
Isooctyl acrylate Very toxic to aquatic life (EC50 < 1 mg/L) Requires strict disposal protocols
Isobornyl acrylate Skin sensitization potential Low water solubility reduces mobility

Critical Notes:

  • Aquatic Toxicity : Isooctyl acrylate poses significant risks to aquatic organisms, necessitating stringent handling .
  • Regulatory Status: Crosslinked alkyl acrylates (e.g., C8-22 alkyl acrylates) are deemed safe in cosmetics at low concentrations, but monomeric forms require caution .

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